molecular formula C20H16N2O4S B3483634 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid

4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid

Katalognummer B3483634
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: UCQRBXOTITWSHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It was first discovered by Takeda Pharmaceutical Company Limited in 2010 and has since undergone extensive preclinical and clinical studies.

Wirkmechanismus

4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid also inhibits other kinases in the B-cell receptor signaling pathway, including AKT, ERK, and SYK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit cell proliferation, and reduce the production of cytokines and chemokines that promote tumor growth and survival. 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has also been shown to enhance the anti-tumor activity of other agents, such as rituximab and lenalidomide, in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid is its potential off-target effects on other kinases in the B-cell receptor signaling pathway, which may lead to adverse effects. Therefore, careful monitoring of patients is necessary to ensure safety and efficacy.

Zukünftige Richtungen

There are several future directions for the development of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid. One direction is to investigate its efficacy in combination with other agents, such as immune checkpoint inhibitors and CAR-T cell therapy, in order to enhance its anti-tumor activity. Another direction is to explore its potential in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the mechanism of action of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid and its potential off-target effects on other kinases.

Wissenschaftliche Forschungsanwendungen

4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma (MM). In preclinical studies, 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has demonstrated potent and selective inhibition of BTK (Bruton's tyrosine kinase), a key enzyme in the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells. In clinical trials, 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has shown promising efficacy and safety profiles in patients with relapsed or refractory CLL, NHL, and MM.

Eigenschaften

IUPAC Name

4-[[2-[(2-thiophen-2-ylacetyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-18(12-15-4-3-11-27-15)22-17-6-2-1-5-16(17)19(24)21-14-9-7-13(8-10-14)20(25)26/h1-11H,12H2,(H,21,24)(H,22,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQRBXOTITWSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 2
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 4
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 5
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.